molecular formula C19H20N2O4 B4410900 N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4410900
M. Wt: 340.4 g/mol
InChI Key: SQQZPDQLKNXJJP-UHFFFAOYSA-N
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Description

The interest in synthesizing and analyzing compounds similar to N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stems from their potential biological activities and applications in various fields. These compounds often contain morpholine as a functional group, which is known for its versatility in drug design due to its favorable interactions with biological molecules.

Synthesis Analysis

Compounds with morpholine groups and complex structures are typically synthesized through multi-step reactions, involving condensation, amination, and cyclization steps. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its derivatives are synthesized by condensation of isocyanato benzene derivatives with morpholino-amines, followed by cyclization with hydrazine hydrate (Lu et al., 2017).

Molecular Structure Analysis

The crystal structure of such compounds often reveals significant insights into their molecular geometry and potential interactions with biological targets. These compounds can crystallize in various space groups, with specific bond lengths and angles that influence their biological activity and interaction with enzymes or receptors (Lu et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Serine/threonine-protein kinase pim-1 . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them valuable targets for therapeutic intervention.

Mode of Action

The compound acts as a specific inhibitor of phosphatidylinositol 3-kinase . By inhibiting these kinases, the compound prevents the phosphorylation of key signaling proteins, thereby disrupting the signaling pathways that promote cell growth and survival.

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting the activity of phosphatidylinositol 3-kinase, the compound can disrupt this pathway, leading to reduced cell proliferation and increased cell death.

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature

properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(14-5-6-17-18(13-14)25-12-11-24-17)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQZPDQLKNXJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330130
Record name N-(2-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

868268-43-3
Record name N-(2-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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